An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation
An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its spectral properties, chemical characteristics, and its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Detailed experimental protocols for labeling biomolecules are provided, along with a visualization of a relevant experimental workflow.
Core Properties of Trisulfo-Cy5.5-Alkyne
Trisulfo-Cy5.5-Alkyne is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. The three sulfonate groups (-SO₃⁻) confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments. Its fluorescence in the near-infrared spectrum is advantageous for in vitro and in vivo imaging, as it reduces autofluorescence from biological samples.
Spectral and Physicochemical Data
The following tables summarize the key quantitative data for Trisulfo-Cy5.5-Alkyne, compiled from various commercial suppliers.
| Spectral Properties | Value | References |
| Excitation Maximum (λex) | ~678 nm | [1][2] |
| Emission Maximum (λem) | ~694 nm | [1][2] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [1] |
| Physicochemical Properties | Value | References |
| Molecular Weight | ~954.1 g/mol | [1] |
| Molecular Formula | C₄₄H₄₇N₃O₁₃S₄ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Principles of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Trisulfo-Cy5.5-Alkyne is primarily employed as a fluorescent reporter molecule in click chemistry. This bioorthogonal reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been modified to contain an azide (B81097) group. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of Trisulfo-Cy5.5-Alkyne and an azide-modified biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species.[3][4]
Experimental Protocols
The following are generalized protocols for the labeling of azide-modified proteins and oligonucleotides with Trisulfo-Cy5.5-Alkyne using CuAAC. These should serve as a starting point for optimization for specific applications.
Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is adapted from general procedures for labeling proteins in complex mixtures.[1][3][5]
Materials:
-
Azide-modified protein lysate (1-5 mg/mL in a suitable buffer without primary amines, e.g., PBS)
-
Trisulfo-Cy5.5-Alkyne
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Stock Solutions:
-
Trisulfo-Cy5.5-Alkyne: 10 mM in DMSO.
-
THPTA: 100 mM in water.
-
CuSO₄: 20 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM Trisulfo-Cy5.5-Alkyne in DMSO or water.
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification.
Purification of Labeled Protein:
-
Excess dye and reagents can be removed by methods such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis.[5]
Labeling of Azide-Modified Oligonucleotides
This protocol is based on general methods for oligonucleotide labeling.[4][6][7]
Materials:
-
Azide-modified oligonucleotide
-
Trisulfo-Cy5.5-Alkyne
-
DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Sodium Ascorbate
-
Copper(II)-TBTA complex (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Nuclease-free water
Stock Solutions:
-
Azide-modified oligonucleotide: Varies (e.g., 100 µM in nuclease-free water).
-
Trisulfo-Cy5.5-Alkyne: 10 mM in DMSO.
-
Sodium Ascorbate: 5 mM in nuclease-free water (prepare fresh).
-
Copper(II)-TBTA complex: 10 mM in 55% DMSO.
Procedure:
-
In a pressure-tight vial, dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add Trisulfo-Cy5.5-Alkyne stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.
-
Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[7]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.
-
The labeled oligonucleotide can be purified by ethanol (B145695) precipitation followed by RP-HPLC or PAGE.[6]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the chemical reaction and a relevant experimental workflow where Trisulfo-Cy5.5-Alkyne can be applied.
While a specific signaling pathway involving Trisulfo-Cy5.5-Alkyne is not detailed in the available literature, the "Click-DIGE" (Difference Gel Electrophoresis) workflow provides a powerful example of its application in comparative proteomics.[8] In this workflow, two different cell populations are metabolically labeled with an azido-sugar. After cell lysis, the glycoproteins in each lysate are "clicked" with spectrally distinct alkyne-dyes (such as Trisulfo-Cy5.5-Alkyne and a Cy3-alkyne). The samples are then combined and separated by two-dimensional gel electrophoresis. By comparing the fluorescence intensities at the different wavelengths, researchers can identify and quantify differences in the glycosylation of proteins between the two samples.
Conclusion
Trisulfo-Cy5.5-Alkyne is a versatile and valuable tool for researchers in the life sciences. Its excellent water solubility and near-infrared fluorescence properties make it well-suited for a wide range of bioconjugation and imaging applications. The primary utility of this dye lies in its ability to be efficiently and specifically incorporated into azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition reaction. The provided protocols and workflow diagram serve as a guide for the application of Trisulfo-Cy5.5-Alkyne in proteomics and other areas of biological research, enabling the sensitive detection and analysis of a wide array of biomolecules.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
